Bis(4-chloro-2-fluorophenyl)methanol
Description
Bis(4-chloro-2-fluorophenyl)methanol is a diaryl methanol derivative featuring two 4-chloro-2-fluorophenyl groups attached to a central hydroxymethyl group. This compound is synthesized via the reduction of 4-chloro-2-fluorobenzoic acid using LiAlH₄ in tetrahydrofuran (THF) . Its structural uniqueness lies in the ortho-fluorine and para-chlorine substituents on both aromatic rings, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H8Cl2F2O |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
bis(4-chloro-2-fluorophenyl)methanol |
InChI |
InChI=1S/C13H8Cl2F2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,13,18H |
InChI Key |
JHIUOFOKOOZXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol (CAS 365-24-2)
- Molecular Formula : C₁₃H₁₀F₂O
- Molecular Weight : 220.21 g/mol
- Key Properties: Lipophilicity: Lower than Bis(4-chloro-2-fluorophenyl)methanol due to the absence of chlorine atoms. BBB Permeability: Moderate, as fluorine’s electronegativity reduces lipid solubility compared to chlorine . Solubility: Freely soluble in methanol, with a bioavailability score of 0.55 .
- Applications : Primarily used as a pharmaceutical intermediate.
1,1-Bis-(4-chlorophenyl)-2,2-difluoroethanol (CAS 841-31-6)
- Molecular Formula : C₁₄H₁₀Cl₂F₂O
- Molecular Weight : 303.14 g/mol
- Key Properties: Structure: Features two 4-chlorophenyl groups and a difluorinated ethanol moiety. Synthesis: Requires multi-step routes involving halogenation and cyclization .
- Applications : Likely explored for antimicrobial or antifungal activity due to halogen-rich structure.
Comparison: The additional fluorine atoms on the ethanol backbone increase polarity, reducing BBB permeability compared to this compound.
2-(4-Chloro-2-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole Impurity)
- Molecular Formula : C₁₃H₁₂ClFN₆O
- Molecular Weight : 322.73 g/mol
- Key Properties: Solubility: Freely soluble in methanol but requires storage at 2–8°C for stability .
Comparison : The triazole rings enhance hydrogen-bonding capacity, improving aqueous solubility but limiting BBB penetration relative to the target compound.
(2,4-Difluorophenyl)(phenyl)methanol (CAS 182192-95-6)
- Molecular Formula : C₁₃H₁₀F₂O
- Molecular Weight : 232.22 g/mol
- Key Properties :
- Substituents : One 2,4-difluorophenyl and one unsubstituted phenyl group.
- Applications : Intermediate in synthesizing fluorinated pharmaceuticals.
Research Findings and Implications
- Synthetic Accessibility: this compound is synthesized in fewer steps compared to analogs like 1,1-bis-(4-chlorophenyl)-2,2-difluoroethanol, which requires complex halogenation .
- Drug-Likeness : The target compound adheres to Lipinski’s rules (molecular weight <500, LogP <5), similar to NSC777205/NSC777207 derivatives, which exhibit high BBB permeability and GI absorption .
- Toxicity : Chlorine substituents may increase acute toxicity compared to fluorine analogs, necessitating careful in vivo evaluation .
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